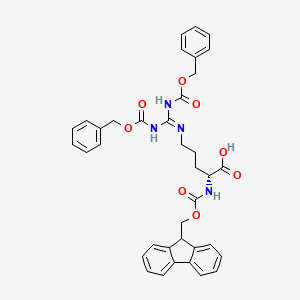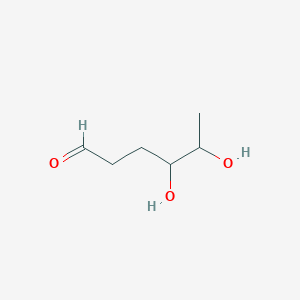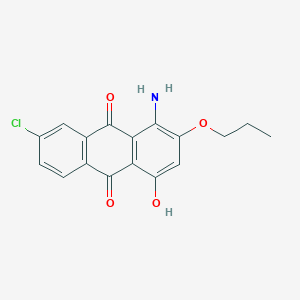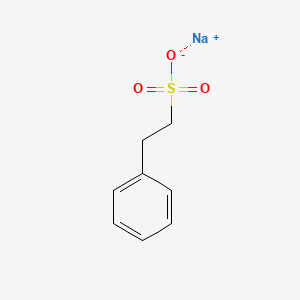![molecular formula C11H9N3O B13139084 6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
6-Amino-[3,3'-bipyridine]-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-[3,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-[3,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds instead of boronic acids . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, the use of homogeneous catalytic systems, such as palladium or nickel catalysts, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-[3,3’-bipyridine]-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: 6-Amino-[3,3’-bipyridine]-5-carboxylic acid
Reduction: 6-Amino-[3,3’-bipyridine]-5-methanol
Substitution: Various substituted bipyridine derivatives
Aplicaciones Científicas De Investigación
6-Amino-[3,3’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It serves as a fluorescent probe for detecting metal ions such as zinc in biological systems.
Industry: It is used in the synthesis of advanced materials, including polymers and supramolecular structures.
Mecanismo De Acción
The mechanism of action of 6-Amino-[3,3’-bipyridine]-5-carbaldehyde largely depends on its application. In coordination chemistry, it acts as a chelating ligand, binding to metal ions through its nitrogen atoms . In biological systems, it can interact with metal ions, altering their availability and activity . The exact molecular targets and pathways involved can vary depending on the specific application and the metal ions involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and its redox-active properties.
3,3’-Bipyridine: Used in the synthesis of various biologically active molecules.
Uniqueness
6-Amino-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to other bipyridine derivatives. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-amino-5-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H9N3O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14) |
Clave InChI |
MQFNSLWOPZDSRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=C(N=C2)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)


![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)


